molecular formula C15H21FN2O2S B2844767 1-(4-fluorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034453-78-4

1-(4-fluorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No. B2844767
M. Wt: 312.4
InChI Key: CBXFQIBLOCTVRQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Potential Therapeutic Applications

  • Cancer Therapy and Neurodegenerative Disorders

    A study highlighted the synthesis of a deuterium-labeled compound similar in structure to the query compound, intended for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. This analysis aids in understanding the drug's pharmacokinetics in cancer therapy, nociceptive pain, and neurodegenerative disorders (Liang et al., 2020).

  • Antiglycation and Urease Inhibition

    Urea and thiourea derivatives of glutamic acid conjugated to benzisothiazole, which share functional similarities with the query compound, have been synthesized and evaluated for their in vitro antiglycation and urease inhibitory activities. These activities suggest potential applications in managing conditions related to protein glycation and urease-related disorders (Sharma et al., 2013).

Chemical Properties and Synthesis

  • Synthesis Techniques

    Research has detailed the synthesis of various urea derivatives, including methods relevant to the synthesis of the query compound. These techniques are crucial for producing compounds with high purity and yield, which is essential for pharmacological studies and material science applications (Sañudo et al., 2006).

  • Radiolabeling for PET Studies

    Another study focused on the synthesis and evaluation of a radiolabeled glycogen synthase kinase-3beta (GSK-3β) inhibitor, showcasing the application of urea derivatives in neuroimaging. This research underscores the potential of similar compounds in tracking enzyme inhibition in vivo, although challenges in brain penetration were noted (Vasdev et al., 2005).

  • Optical and Material Applications

    The optical behavior of complexes formed by derivatives structurally related to the query compound has been investigated, revealing significant dependencies of optical band gaps on metal coordination. This insight into the optical properties could inform the development of materials with specific light-absorption characteristics (Yakuphanoglu et al., 2005).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for more specific information.


properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c1-20-15(6-8-21-9-7-15)11-18-14(19)17-10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFQIBLOCTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

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